Tetrastearoylcardiolipin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

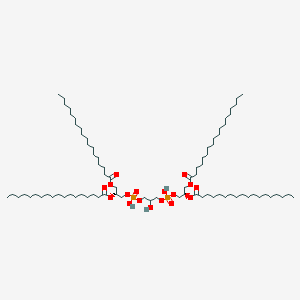

Tétrastéaroyl cardiolipine: est un type de cardiolipine, une classe unique de glycérophospholipides. Ces composés se caractérisent par la présence de quatre chaînes acyles grasses et de deux parties phosphatidyliques reliées par un squelette glycérol . La tétrastéaroyl cardiolipine est spécifiquement composée de quatre groupes stéaroyle (octadecanoyle) . Les cardiolipines se trouvent principalement dans la membrane mitochondriale interne et jouent un rôle crucial dans le maintien de la fonction et de l'intégrité mitochondriale .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles: : La synthèse de la tétrastéaroyl cardiolipine implique généralement l'estérification de la cardiolipine avec l'acide stéarique. Le processus peut être réalisé par des méthodes chimiques ou enzymatiques. Dans la méthode chimique, la cardiolipine est mise à réagir avec l'acide stéarique en présence d'un catalyseur tel que le dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP) dans des conditions anhydres . La réaction est généralement réalisée à température ambiante et surveillée par chromatographie sur couche mince (CCM) jusqu'à son achèvement.

Méthodes de production industrielle: : La production industrielle de tétrastéaroyl cardiolipine peut impliquer des procédés d'estérification à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de biocatalyseurs, tels que les lipases, peut également être utilisée pour réaliser une acylation régiosélective de la cardiolipine avec l'acide stéarique .

Analyse Des Réactions Chimiques

Types de réactions: : La tétrastéaroyl cardiolipine peut subir diverses réactions chimiques, notamment :

Réduction: Cette réaction implique le gain d'électrons ou d'atomes d'hydrogène.

Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Oxydation: Peroxyde d'hydrogène, ROS et catalyseurs métalliques.

Réduction: Borohydrure de sodium, hydrure de lithium aluminium.

Substitution: Acides gras, lipases et catalyseurs de transestérification.

Principaux produits

Oxydation: Espèces de cardiolipine oxydées.

Réduction: Cardiolipine réduite.

Substitution: Cardiolipine avec différentes chaînes acyles.

Applications de la recherche scientifique

Chimie: : La tétrastéaroyl cardiolipine est utilisée comme composé modèle pour étudier les propriétés et le comportement des cardiolipines dans divers environnements chimiques. Elle est également utilisée dans la synthèse de liposomes et d'autres systèmes de délivrance à base de lipides .

Biologie: : En recherche biologique, la tétrastéaroyl cardiolipine est utilisée pour étudier la fonction et la dynamique mitochondriales. Elle est également utilisée dans l'investigation des maladies mitochondriales et le rôle des cardiolipines dans l'apoptose et d'autres processus cellulaires .

Médecine: : La tétrastéaroyl cardiolipine a des applications thérapeutiques potentielles dans le traitement des troubles mitochondriaux et des maladies neurodégénératives. Elle est également explorée comme biomarqueur de diverses maladies .

Industrie: : Dans le secteur industriel, la tétrastéaroyl cardiolipine est utilisée dans la formulation de cosmétiques et de produits de soins personnels en raison de ses propriétés émollientes et de conditionnement de la peau .

Mécanisme d'action

La tétrastéaroyl cardiolipine exerce ses effets principalement par son interaction avec les protéines et les membranes mitochondriales. Elle joue un rôle crucial dans le maintien de l'intégrité structurelle de la membrane mitochondriale interne et soutient la fonction de diverses enzymes mitochondriales impliquées dans la phosphorylation oxydative . La tétrastéaroyl cardiolipine participe également à la régulation de la dynamique mitochondriale, y compris les processus de fusion et de fission . De plus, elle agit comme une molécule de signalisation dans l'apoptose en facilitant la libération du cytochrome c des mitochondries .

Applications De Recherche Scientifique

Chemistry: : Tetrastearoyl cardiolipin is used as a model compound to study the properties and behavior of cardiolipins in various chemical environments. It is also used in the synthesis of liposomes and other lipid-based delivery systems .

Biology: : In biological research, tetrastearoyl cardiolipin is used to study mitochondrial function and dynamics. It is also employed in the investigation of mitochondrial diseases and the role of cardiolipins in apoptosis and other cellular processes .

Medicine: : Tetrastearoyl cardiolipin has potential therapeutic applications in the treatment of mitochondrial disorders and neurodegenerative diseases. It is also being explored as a biomarker for various diseases .

Industry: : In the industrial sector, tetrastearoyl cardiolipin is used in the formulation of cosmetics and personal care products due to its emollient and skin-conditioning properties .

Mécanisme D'action

Tetrastearoyl cardiolipin exerts its effects primarily through its interaction with mitochondrial proteins and membranes. It plays a crucial role in maintaining the structural integrity of the inner mitochondrial membrane and supports the function of various mitochondrial enzymes involved in oxidative phosphorylation . Tetrastearoyl cardiolipin also participates in the regulation of mitochondrial dynamics, including fusion and fission processes . Additionally, it acts as a signaling molecule in apoptosis by facilitating the release of cytochrome c from mitochondria .

Comparaison Avec Des Composés Similaires

Composés similaires

Tétralinoléoyl cardiolipine: Composée de quatre groupes linoléoyle (octadecadiénoyle).

Tétraoléoyl cardiolipine: Composée de quatre groupes oléoyle (octadecénoyle).

Tétrapalmitoyl cardiolipine: Composée de quatre groupes palmitoyle (hexadécanoyle).

Unicité: : La tétrastéaroyl cardiolipine est unique en raison de ses chaînes acyles stéaroyle saturées, qui confèrent des propriétés biophysiques distinctes par rapport aux cardiolipines insaturées comme la tétralinoléoyl cardiolipine et la tétraoléoyl cardiolipine. La nature saturée de la tétrastéaroyl cardiolipine se traduit par un environnement membranaire plus rigide et moins fluide, ce qui peut influencer la fonction et la dynamique mitochondriales .

Propriétés

Formule moléculaire |

C81H158O17P2 |

|---|---|

Poids moléculaire |

1466.1 g/mol |

Nom IUPAC |

[(2R)-3-[[3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C81H158O17P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h75-77,82H,5-74H2,1-4H3,(H,87,88)(H,89,90)/t76-,77-/m1/s1 |

Clé InChI |

XVTUQDWPJJBEHJ-KZCWQMDCSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC |

SMILES isomérique |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(COP(=O)(O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC |

Description physique |

Solid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.